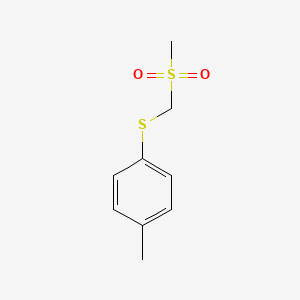
((Methylsulfonyl)methyl)(p-tolyl)sulfane
描述
((Methylsulfonyl)methyl)(p-tolyl)sulfane: is an organosulfur compound characterized by the presence of a sulfone group attached to a methyl group and a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Methylsulfonyl)methyl)(p-tolyl)sulfane typically involves the reaction of p-tolyl sulfone with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the sulfone group acts as a nucleophile, attacking the methyl iodide to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: ((Methylsulfonyl)methyl)(p-tolyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thioethers. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, methyl iodide, dimethyl sulfoxide as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfones depending on the nucleophile used.
科学研究应用
Chemistry: ((Methylsulfonyl)methyl)(p-tolyl)sulfane is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of more complex organosulfur compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with sulfur-containing enzymes makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ((Methylsulfonyl)methyl)(p-tolyl)sulfane involves its interaction with nucleophiles and electrophiles. The sulfone group is highly reactive, allowing the compound to participate in various chemical reactions. In biological systems, it can inhibit enzymes by binding to the active site, thereby blocking substrate access.
相似化合物的比较
- Methyl p-tolyl sulfone
- Methyl p-tolyl sulfoxide
- p-Toluenesulfonyl chloride
Uniqueness: ((Methylsulfonyl)methyl)(p-tolyl)sulfane is unique due to its dual functional groups, which provide versatility in chemical reactions. Unlike methyl p-tolyl sulfone, which primarily undergoes oxidation, this compound can participate in both oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry.
属性
IUPAC Name |
1-methyl-4-(methylsulfonylmethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)12-7-13(2,10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQOVHTLLMLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















